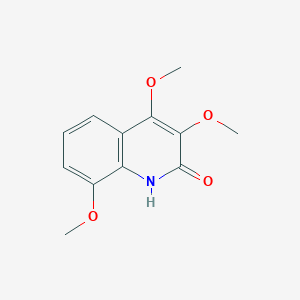

3,4,8-trimethoxy-2(1H)-quinolinone

Description

Propriétés

Formule moléculaire |

C12H13NO4 |

|---|---|

Poids moléculaire |

235.24 g/mol |

Nom IUPAC |

3,4,8-trimethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO4/c1-15-8-6-4-5-7-9(8)13-12(14)11(17-3)10(7)16-2/h4-6H,1-3H3,(H,13,14) |

Clé InChI |

OKUQNQUSANXMTM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC |

SMILES canonique |

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC |

Origine du produit |

United States |

Synthetic Methodologies for 3,4,8 Trimethoxy 2 1h Quinolinone and Analogues

De Novo Synthetic Routes for 3,4,8-trimethoxy-2(1H)-quinolinone

The direct synthesis of this compound has been achieved through targeted chemical reactions that build the molecule from precursor compounds.

Electrophilic Reaction through Base-Induced Deprotonation in 4,8-Dimethoxy-3-substituted-2(1H)-quinolone Synthesis.researchgate.netresearchmap.jp

A key method for introducing substituents at the 3-position of the 4,8-dimethoxy-2(1H)-quinolone skeleton involves an electrophilic reaction facilitated by base-induced deprotonation. researchgate.netresearchmap.jp This process typically utilizes a strong base, such as n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the C-3 position of 4,8-dimethoxy-2(1H)-quinolone. This creates a highly reactive 3-lithio derivative. The presence of the methoxy (B1213986) group at the 4-position is crucial as it helps to stabilize this intermediate. researchgate.net This stabilized intermediate can then react with various electrophiles to introduce a range of functional groups at the C-3 position, yielding 4,8-dimethoxy-3-substituted-2(1H)-quinolones in good yields. researchgate.net

Specific Application to this compound and Glycocitridine Production.researchgate.netresearchmap.jp

This synthetic strategy has been successfully applied to the production of the natural alkaloid this compound. researchgate.netresearchmap.jpacs.org By employing a suitable electrophile, the methoxy group can be introduced at the C-3 position of the 4,8-dimethoxy-2(1H)-quinolone core. This method was also utilized in the synthesis of another related alkaloid, Glycocitridine (3-formyl-4,7,8-trimethoxy-2(1H)-quinolone). researchmap.jp The structure of a related compound, Glycocitrine, was confirmed through its synthesis from 4,8-dimethoxy-1-methyl-2(1H)-quinolinone. mdma.ch

General Synthetic Approaches to the 2(1H)-Quinolinone Core Structure

Beyond the specific synthesis of this compound, a variety of methods exist for constructing the broader 2(1H)-quinolinone scaffold. These general approaches offer versatility in creating a wide array of functionalized quinolones.

Modular and Multicomponent Annulation Reactions for Functionalized 2-Quinolones.rsc.orgrsc.orgbohrium.com

Modern synthetic chemistry has seen the development of modular and multicomponent reactions for the efficient assembly of complex molecules like 2-quinolones. rsc.orgrsc.orgbohrium.com One such approach involves a one-pot, copper-catalyzed three-component annulation. rsc.orgrsc.org This cascade reaction combines 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles to construct the functionalized 2-quinolone core. rsc.orgrsc.org The process involves a sequence of SN2, Knoevenagel condensation, and C–N bond formation reactions. rsc.orgrsc.org This method is highly efficient, tolerates a broad range of functional groups, and is both scalable and step-economic. rsc.orgrsc.org

Another modular approach utilizes a palladium-catalyzed carbonylative annulation of alkynes in a three-component reaction. bohrium.com The Ugi four-component reaction has also been employed, often in combination with other transformations like the Knoevenagel condensation or Heck reaction, to create diverse 2-quinolone derivatives. bohrium.com

Palladium-Catalyzed C-H Functionalization for 3-(Heteroaryl)quinolin-2(1H)-ones.researchgate.netnih.gov

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones. researchgate.netnih.gov This method involves the direct coupling of 3-bromoquinolin-2(1H)-ones with various azoles. researchgate.netnih.gov The reaction typically employs a bimetallic catalyst system of palladium(II) acetate (B1210297) and copper(I) iodide, with a phosphine (B1218219) ligand like triphenylphosphine (B44618) and a base such as lithium tert-butoxide. researchgate.netnih.gov This approach is rapid and provides good to excellent yields of the desired products. researchgate.netnih.gov

The palladium-catalyzed decarboxylative cross-coupling reaction of 4-substituted quinolin-2(1H)-one-3-carboxylic acids with (hetero)aryl halides is another effective strategy. researchgate.net Using a catalyst system of palladium(II) bromide and a triphenylarsine (B46628) ligand, a variety of 4-substituted 3-(hetero)aryl quinolin-2(1H)-ones can be prepared. researchgate.net

Conventional Quinoline (B57606) Synthesis Methods Applicable to 2(1H)-Quinolinone Scaffolds.mdpi.comnih.govwikipedia.org

Classical methods for quinoline synthesis can also be adapted to produce the 2(1H)-quinolinone core. The Skraup synthesis, a well-established reaction for forming quinolines, involves heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org This method has been used to produce trimethoxyquinolines. mdpi.com For instance, the reaction of 3,4,5-trimethoxyaniline (B125895) with glycerol can yield 5,6,7-trimethoxyquinoline. mdpi.com While the Skraup reaction itself is known for being vigorous, modifications can make it less violent. wikipedia.org

Other conventional methods for quinoline synthesis that can be relevant to the formation of the quinolinone scaffold include the Combes, Doebner-von Miller, and Riehm syntheses. nih.gov

Below is an interactive table summarizing the key synthetic methodologies discussed:

| Methodology | Section | Key Features | Reactants | Catalyst/Reagents | Products |

| Electrophilic Reaction | 3.1.1 | Base-induced deprotonation for C-3 functionalization. researchgate.net | 4,8-dimethoxy-2(1H)-quinolone, Electrophiles | n-butyllithium, TMEDA | 4,8-dimethoxy-3-substituted-2(1H)-quinolones |

| Specific Application | 3.1.2 | Synthesis of natural alkaloids. researchgate.netresearchmap.jp | 4,8-dimethoxy-2(1H)-quinolone | Suitable electrophile for methoxy group introduction | This compound, Glycocitridine |

| Modular Annulation | 3.2.1 | One-pot, three-component cascade reaction. rsc.orgrsc.org | 2-bromoacylarenes, 2-iodoacetamide, Nucleophiles | Copper catalyst | Functionalized 2-quinolones |

| Palladium-Catalyzed C-H Functionalization | 3.2.2 | Direct coupling of bromoquinolones with azoles. researchgate.netnih.gov | 3-bromoquinolin-2(1H)-ones, Azoles | Pd(OAc)₂, CuI, PPh₃, LiOtBu | 3-(Heteroaryl)quinolin-2(1H)-ones |

| Skraup Synthesis | 3.2.3 | Classical method for quinoline ring formation. mdpi.comwikipedia.org | Anilines, Glycerol | Sulfuric acid, Oxidizing agent | Quinolines (e.g., trimethoxyquinolines) |

Catalyst-Free Synthetic Protocols for Quinoline-4-Carboxylic Acid Derivatives

The development of synthetic methodologies that are both efficient and environmentally benign is a significant focus in modern organic chemistry. For the synthesis of quinoline-4-carboxylic acid derivatives, which are precursors to a wide range of biologically active compounds, catalyst-free approaches offer a compelling alternative to traditional methods that often require harsh conditions or expensive catalysts. cbijournal.comtandfonline.com One of the most prominent catalyst-free methods is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. cbijournal.comiipseries.org

A notable advantage of this catalyst-free approach is the ability to synthesize highly substituted quinoline-4-carboxylic acids in high yields without the need for extensive purification, such as column chromatography. cbijournal.comresearchgate.net For instance, the reaction of 3,4,5-trimethoxyaniline, various aromatic aldehydes, and pyruvic acid in ethanol (B145695) proceeds smoothly to afford the corresponding trimethoxy-substituted quinoline-4-carboxylic acid derivatives. cbijournal.comresearchgate.net This method is characterized by its simplicity, short reaction times, and compatibility with a range of functional groups. cbijournal.comresearchgate.net

The reaction mechanism is believed to involve an initial aldol (B89426) condensation, followed by a Michael addition of the aniline and subsequent cyclization and dehydration to form the quinoline ring. researchgate.net The use of a dual green solvent system, such as water and ethylene (B1197577) glycol, with p-toluenesulfonic acid (p-TSA) as a catalyst has also been explored to enhance the reaction's eco-friendliness. tandfonline.com However, the inherent reactivity of the starting materials in the Doebner reaction allows it to proceed efficiently without any catalyst. cbijournal.comresearchgate.net

The table below summarizes the synthesis of various trimethoxy-quinoline-4-carboxylic acid derivatives using a catalyst-free Doebner reaction. researchgate.net

| Entry | Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | 2-phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid | 87 | 220-222 |

| 2 | 3-Methoxybenzaldehyde | 2-(3-methoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 88 | 210-212 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 90 | 225-227 |

| 4 | 2,6-Dimethoxybenzaldehyde | 2-(2,6-dimethoxyphenyl)-6,7,8-trimethoxyquinoline-4-carboxylic acid | 91 | 230-232 |

Strategic Preparation of Structurally Related Quinolinone Derivatives and Key Intermediates

The quinolinone scaffold is a privileged structure in medicinal chemistry, and the strategic preparation of its derivatives is crucial for the development of new therapeutic agents. This section will delve into derivatization strategies to enhance molecular diversity and methods for synthesizing reduced quinolinone scaffolds.

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

To explore the chemical space around the quinolinone core, various derivatization strategies are employed. These strategies aim to introduce a wide range of substituents at different positions of the quinolinone ring, thereby modulating the molecule's physicochemical and biological properties. nih.govresearchgate.net

One effective method for the synthesis of this compound involves the electrophilic substitution of 4,8-dimethoxy-2(1H)-quinolone. researchgate.net This approach utilizes a strong base, such as n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the C-3 position, creating a nucleophilic center that can react with various electrophiles. researchgate.net This method has been successfully applied to the synthesis of novel alkaloids with the 4,8-dimethoxy-2(1H)-quinolone skeleton. researchgate.netresearchmap.jp

Another powerful tool for generating molecular diversity is the use of palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the regioselective introduction of aryl groups at the C-2 and C-4 positions of the quinoline scaffold, enabling the combinatorial synthesis of structurally diverse quinoline-based fluorophores. nih.gov The ability to perform sequential cross-coupling reactions further expands the accessible chemical space. nih.gov

Solid-phase synthesis has also emerged as a valuable technique for the parallel synthesis of highly diversified quinolinone libraries. nih.govacs.org By anchoring a quinolinone precursor to a solid support, a variety of building blocks can be introduced at different positions through sequential reactions, leading to the rapid generation of a large number of derivatives with high purity. acs.org

The following table provides examples of derivatization reactions on the quinolinone scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,8-Dimethoxy-2(1H)-quinolone | 1. n-BuLi, TMEDA, THF, -78 °C; 2. MeI | 3-Methyl-4,8-dimethoxy-2(1H)-quinolone | researchgate.net |

| 4,8-Dimethoxy-2(1H)-quinolone | 1. n-BuLi, TMEDA, THF, -78 °C; 2. DMF | 3-Formyl-4,8-dimethoxy-2(1H)-quinolone | researchgate.net |

| 2,4-Dichloro-7-(dimethylamino)quinoline | Arylboronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C | 2-Aryl-4-chloro-7-(dimethylamino)quinoline | nih.gov |

| 5-Amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid on solid support | Various acyl chlorides, amines | 3,5-Disubstituted-2-oxoquinolinones | acs.org |

Synthesis of Dihydroquinolinone and Tetrahydroquinolinone Scaffolds

The synthesis of partially saturated quinolinone derivatives, such as dihydroquinolinones and tetrahydroquinolinones, provides access to three-dimensional structures with distinct biological activities. nih.govsemanticscholar.org

One-pot multicatalyst reactions have proven to be highly efficient for the synthesis of 3,4-dihydroquinolinones. organic-chemistry.org A rhodium/palladium/copper catalyst system can facilitate a conjugate-addition/amidation/amidation sequence in a single vessel, avoiding intermediate workup and purification steps. organic-chemistry.org This modular approach allows for the combination of different starting materials to generate a diverse range of dihydroquinolinone products. organic-chemistry.org Additionally, visible-light-induced metal- and photocatalyst-free radical cascade cyclizations of cinnamamides offer a sustainable and environmentally friendly route to functionalized dihydroquinolinones at room temperature. nih.gov

The synthesis of tetracyclic dihydroquinolinones can be achieved through a domino Knoevenagel/hetero-Diels-Alder reaction sequence. thieme-connect.com This transformation creates multiple new bonds and stereocenters in a single operation with high diastereoselectivity. thieme-connect.com

For the synthesis of tetrahydroquinolinone scaffolds, a three-step pathway starting from ethyl benzoylacetate has been developed. nih.gov This involves an SN2 reaction with benzyl (B1604629) halides, followed by ammonolysis and subsequent condensation to yield 8-phenyltetrahydroquinolinone derivatives functionalized at the C-3 position. nih.gov These compounds have shown potential as anticancer agents. nih.govnih.gov

The table below highlights different synthetic approaches to dihydro- and tetrahydroquinolinone scaffolds.

| Product Scaffold | Synthetic Method | Key Features | Reference |

| 3,4-Dihydroquinolinone | Rh/Pd/Cu multicatalyst one-pot reaction | Modular, divergent, efficient, avoids intermediate workup | organic-chemistry.org |

| Functionalized Dihydroquinolinone | Visible-light-induced radical cascade cyclization | Metal- and photocatalyst-free, mild conditions, sustainable | nih.gov |

| Tetracyclic Dihydroquinolinone | Knoevenagel/hetero-Diels-Alder reaction | Domino reaction, high diastereoselectivity, forms multiple bonds | thieme-connect.com |

| 8-Phenyltetrahydroquinolinone | Three-step synthesis from ethyl benzoylacetate | Access to C-3 functionalized derivatives, potential anticancer activity | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of Quinolinone Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

Analysis of Methoxy (B1213986) Group Positions and Their Influence on Biological Activity

The presence and placement of methoxy groups on the quinolinone ring are critical determinants of biological activity. In the case of 3,4,8-trimethoxy-2(1H)-quinolinone, the three methoxy groups contribute to its specific chemical properties and potential interactions with biological targets. Research on related quinolinone derivatives has explored a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, which are influenced by these methoxy substitutions. ontosight.ai

Studies on various methoxylated quinolones illustrate the importance of the substitution pattern. For instance, the antibacterial activity of certain 1,4-dihydroquinoline (B1252258) derivatives was found to be more favorable with dimethoxy substituents compared to trimethoxy substituents. unesp.br In a series of 2-arylvinylquinolines, analogues with a methoxy group at the C6 position were evaluated for their antiplasmodial activity. nih.gov The presence of an additional methoxy group at the C4-position, as seen in 4,8-dimethoxy-2(1H)-quinolone, helps to stabilize a 3-lithio derivative, facilitating further functionalization. researchgate.net This highlights the electronic influence of methoxy groups on the reactivity and, by extension, the synthetic accessibility of diverse analogues for biological testing. The specific combination of methoxy groups at the 3, 4, and 8 positions in this compound defines its unique electronic and steric properties, which in turn govern its pharmacological potential.

Effects of Alkyl and Heteroaryl Substituents at Key Positions (e.g., C-3, C-4)

Substitutions at the C-3 and C-4 positions of the quinolinone ring are pivotal for modulating biological activity. Structure-activity relationship studies have demonstrated that the introduction of various groups at these positions can lead to significant changes in potency and selectivity.

The C-3 position has been a particular focus for modification. The introduction of different acidic moieties at this position has been shown to create a rank order of potency for AMPA/kainate antagonism, with phosphonic and carboxylic groups being most effective. acs.org Furthermore, research into α2C-adrenoceptor antagonists revealed that a substituent in the 3-position of the quinoline (B57606) ring is an absolute requirement for activity. researchgate.net The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has allowed for the exploration of a wide range of heterocyclic substituents at the C-3 position, including benzoxazole, benzothiazole, indole, and purine. nih.gov These modifications have led to the discovery of compounds with promising cytotoxic effects against cancer cell lines. nih.gov

The C-4 position is also a key site for modification. The synthesis of 4-carbomethoxy-2-quinolones and 4-phenyl-2-quinolones has been achieved from 2-iodoanilines, demonstrating the feasibility of introducing ester and aryl groups at this position. mdpi.com The interaction between substituents at C-3 and C-4 can also be significant. For example, the synthesis of 3-acyl-4-aryl-2-quinolones has been accomplished, indicating that dual substitution is a viable strategy for generating chemical diversity. mdpi.com

| Position | Substituent Type | Example Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| C-3 | Acidic Moieties | Phosphonic acid, Carboxylic acid | Potent AMPA/kainate antagonism | acs.org |

| C-3 | Heteroaryl Groups | Benzoxazole, Purine | Cytotoxicity against cancer cell lines | nih.gov |

| C-3 | General | Various groups | Essential for α2C-adrenoceptor antagonist activity | researchgate.net |

| C-4 | Ester Group | Carbomethoxy | Synthetically accessible | mdpi.com |

| C-4 | Aryl Group | Phenyl | Synthetically accessible | mdpi.com |

Influence of Ring Fusion and Aromaticity on Pharmacological Profiles

Alterations to the core ring structure of the quinolinone, such as ring fusion and changes in aromaticity, can profoundly impact its pharmacological profile. The bicyclic aromatic system of quinoline provides a rigid scaffold that is amenable to diverse chemical modifications. arabjchem.org

The degree of saturation in the quinolinone ring system is a critical factor. For example, a study on quinoline-sulfonamide derivatives utilized a 1,2,3,4-tetrahydroquinoline (B108954) scaffold, indicating that reducing the aromaticity of one of the rings is a viable strategy in drug design. nih.gov This modification from a fully aromatic quinoline to a partially saturated tetrahydroquinoline alters the three-dimensional shape and flexibility of the molecule, which can lead to different interactions with biological targets. nih.gov Conversely, the development of antagonists for the α2C-adrenoceptor has largely focused on the aromatic quinoline core, suggesting that for certain targets, the planar, aromatic structure is preferred. researchgate.net The fusion of additional rings to the quinoline system, creating polycyclic structures, is another avenue for modifying pharmacological properties, although this falls outside the direct scope of simple quinolinones like this compound.

Role of Specific Pharmacophoric Moieties (e.g., Trimethoxybenzene Moiety)

Specific structural motifs, or pharmacophores, are often responsible for a molecule's biological activity. In the context of quinolinone derivatives, the trimethoxybenzene moiety is a recognized pharmacophore with significant implications for anticancer activity.

This moiety is a key component of several potent tubulin polymerization inhibitors. In a study of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, a 3,4,5-trimethoxyphenyl group was incorporated into the molecular design. nih.gov One of the resulting compounds, D13, which contains this group, demonstrated the strongest inhibitory effect on the proliferation of HeLa cancer cells and was also a potent inhibitor of tubulin polymerization. nih.gov This suggests that the trimethoxybenzene unit plays a crucial role in the interaction with tubulin, a key target in cancer chemotherapy. The presence of a trimethoxy substitution pattern on the quinolinone ring itself, as in this compound, may confer similar or different biological activities by mimicking or interacting with targets that recognize this pharmacophoric pattern.

Computational Chemistry and In Silico Modeling for SAR Elucidation and Prediction

Computational methods are increasingly valuable tools for understanding and predicting the structure-activity relationships of complex molecules. Techniques like Density Functional Theory (DFT) provide insights into the electronic structure and conformation of quinolinone derivatives.

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure Studies

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. uantwerpen.be It has been applied to various quinoline and chalcone (B49325) derivatives to analyze their structure, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

DFT calculations can be used to optimize the geometry of a molecule, providing a detailed picture of its three-dimensional shape, bond lengths, and bond angles. chemrxiv.org This is crucial for understanding how a molecule like this compound might fit into the active site of a biological target. Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and bioactivity. nih.gov For quinoline derivatives, DFT has been employed to study spectral properties, predict reactive sites, and understand intermolecular interactions through Natural Bond Orbital (NBO) analysis. uantwerpen.bechemrxiv.org Such computational studies can guide the synthesis of new analogues by predicting which modifications are most likely to lead to desired changes in biological activity.

| DFT Application | Information Gained | Relevance to SAR | Reference |

|---|---|---|---|

| Geometric Optimization | 3D structure, bond lengths, bond angles | Understanding molecular shape and fit to target sites | chemrxiv.org |

| HOMO-LUMO Analysis | Energy gap, chemical reactivity | Predicting bioactivity and stability | nih.gov |

| Vibrational Analysis | Comparison with experimental IR/Raman spectra | Structural confirmation and understanding of bonding | uantwerpen.be |

| NBO Analysis | Donor-acceptor interactions, hyperconjugation | Elucidating intramolecular electronic effects | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trbrieflands.com These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties, which are encoded by molecular descriptors. scholarsresearchlibrary.com The process involves calculating a variety of molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—for a set of compounds with known activities. dergipark.org.tr Subsequently, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to build a model that best describes this relationship. nih.govbenthamdirect.com

A crucial aspect of developing a reliable QSAR model is its validation. This is typically achieved through internal validation techniques like leave-one-out (LOO) cross-validation (expressed as q²) and external validation using a test set of compounds that were not used in the model's creation (expressed as pred_r²). scholarsresearchlibrary.comthaiscience.info A statistically robust model will have high values for the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). scholarsresearchlibrary.comnih.gov

In the context of quinolinone and quinoline derivatives, QSAR studies have been instrumental in designing new agents with potential antitubercular, anticancer, and antimalarial activities. nih.govnih.govnih.govresearchgate.net For instance, a QSAR study on novel quinolinone-based thiosemicarbazones designed as antituberculosis agents identified van der Waals volume, electron density, and electronegativity as key descriptors influencing their activity. nih.gov The resulting model demonstrated good statistical significance (R² = 0.83; F = 47.96; s = 0.31) and was used to predict the activity of newly designed compounds. nih.gov

Table 1: Example of a 2D-QSAR Model for Antitubercular Activity of Quinoline Derivatives

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation r²) | Key Descriptors Identified |

| Model 1 | 0.9182 | 0.8160 | 0.6422 | SssNHE-index, SsCH3E-index, T_N_O_7 |

This table is based on data from a 2D-QSAR study on quinoline derivatives against Mycobacterium tuberculosis and serves as an example of the statistical parameters used to validate a model. scholarsresearchlibrary.com The descriptors relate to electrotopological state indices and atom-pair counts.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational tools that provide detailed insights into how a ligand, such as a quinolinone derivative, interacts with its biological target at an atomic level. nih.govarabjchem.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein target. iscientific.org This method computationally "docks" the ligand into the active site of the protein and calculates a "docking score" or binding energy, which estimates the binding affinity. nih.govresearchgate.net Lower (more negative) binding energies typically indicate a more stable protein-ligand complex. doi.org Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding and, consequently, its biological activity. nih.gov For example, docking studies on quinoline-3-carboxamide (B1254982) derivatives helped to understand their selectivity for ATM kinase over other related kinases by analyzing the specific interactions within the respective active sites. mdpi.com

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. doi.orgnih.gov While docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of both the ligand and the protein, assessing the stability of their interaction. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. doi.orgnih.gov MD simulations have been used to confirm the stability of quinolinone and quinoline derivatives in the active sites of various targets, including the main protease of SARS-CoV-2 and DNA gyrase, providing further confidence in the docking predictions. nih.govnih.govbohrium.com

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Compound Class | Protein Target | Key Finding | Reference |

| Quinolinone-thiosemicarbazones | InhA and DprE1 (from M. tuberculosis) | Docking and MD simulations suggested likely inhibition with favorable binding energies. | nih.gov |

| Quinoline-based hydrazones | Enoyl Acyl Carrier Protein Reductase (ENR) | Docking helped anticipate the binding of derivatives, complementing 3D-QSAR models for anti-TB activity. | dovepress.com |

| Phosphorus-substituted quinolines | Topoisomerase I | Docking and MD simulations showed stable binding in the active sites of proteins related to lung, ovarian, and kidney cancer. | arabjchem.org |

| Quinoline derivatives | HIV Reverse Transcriptase | Docking scores correlated with potential inhibitory activity, identifying key binding interactions. | nih.gov |

| Quinoline-3-carboxamide derivatives | ATM Kinase | MD simulations provided insights into the stability and flexibility of the protein-ligand complexes, supporting selectivity findings. | mdpi.com |

These computational methodologies, QSAR, molecular docking, and MD simulations, are integral to modern drug discovery and are actively applied to the quinolinone class of compounds to accelerate the development of new and effective medicines.

Biosynthetic Pathways of Natural Quinolinone Alkaloids

The biosynthesis of quinolinone alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, involves intricate enzymatic pathways that have been the subject of extensive research. While the specific pathway for 3,4,8-trimethoxy-2(1H)-quinolinone has not been fully elucidated, studies on related compounds in plants and microorganisms have revealed fundamental steps and enzymatic machinery that are likely conserved.

Perspectives and Future Directions in 3,4,8 Trimethoxy 2 1h Quinolinone Research

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The advancement of 3,4,8-trimethoxy-2(1H)-quinolinone from a laboratory curiosity to a viable drug lead is contingent on the development of robust synthetic methodologies. Traditional methods for quinoline (B57606) synthesis, such as the Skraup or Friedlander reactions, often require harsh conditions and produce significant waste. researchgate.net Modern synthetic chemistry offers greener and more efficient alternatives.

Future research should focus on:

Green Chemistry Approaches: The use of environmentally benign solvents like water, reusable catalysts (e.g., RuCl₃·xH₂O), and energy-efficient techniques such as microwave-assisted synthesis can significantly improve the sustainability of the synthetic process. researchgate.netrsc.org

Catalytic Systems: Exploring novel catalysts, including transition metals like rhodium (Rh) or copper (Cu), can lead to highly efficient and regioselective syntheses with broad functional group tolerance. acs.orgnih.gov Such catalysts can enable the construction of the quinolinone core under milder conditions, improving atom economy.

Comprehensive Target Identification and Validation for Specific Biological Activities

Natural and synthetic quinolinone derivatives are known to possess a diverse array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ainih.gov However, the specific biological targets of this compound remain largely uncharacterized.

A crucial future direction is the systematic screening of this compound to identify and validate its molecular targets. Based on activities observed in related compounds, key areas of investigation should include:

Anticancer Activity: Many quinolinone analogues function as tubulin polymerization inhibitors or inhibitors of heat shock protein 90 (Hsp90), both of which are critical targets in oncology. mdpi.comnih.govnih.gov Screening for activity against cancer cell lines (e.g., HeLa, MCF-7, HepG-2) and subsequent mechanistic studies are warranted. mdpi.comnih.govtandfonline.com

Enzyme Inhibition: The substituted quinolinone ring can interact with various enzymes, such as kinases, which are pivotal in cell signaling pathways. ontosight.ai A broad panel of kinase inhibition assays could reveal novel therapeutic applications.

Antimicrobial and Antiviral Effects: The quinoline scaffold is central to many antimicrobial and antiviral drugs. nih.gov Testing against a range of bacterial and viral pathogens could uncover new infectious disease applications.

The table below summarizes the observed biological activities of various quinolinone scaffolds, suggesting potential avenues for investigating this compound.

| Quinolinone Scaffold Type | Observed Biological Activity | Potential Target/Mechanism | Reference(s) |

| 3,4-Dihydro-2(1H)-quinolinone Sulfonamides | Anticancer | Tubulin Polymerization Inhibition | mdpi.com |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Anticancer | Hsp90 Inhibition | nih.gov |

| Pyrimido[4,5-b]quinolines | Anticancer, Antiviral | Not specified | rsc.orgnih.gov |

| 4-Phenylquinolin-2(1H)-one Derivatives | Anticancer | Pro-apoptotic | researchgate.net |

| General Quinoline Derivatives | Anticonvulsant, Antimicrobial | Varied | researchgate.net |

Rational Design of Highly Potent, Selective, and Bioavailable Analogues based on SAR

Once initial biological activity is established, the next step is to use rational design and Structure-Activity Relationship (SAR) studies to develop analogues with improved properties. The core structure of this compound provides a template for systematic chemical modification. The 3,4,5-trimethoxyphenyl (TMP) moiety, in particular, is a known key pharmacophore for binding to tubulin in other anticancer agents. nih.govnih.gov

Future efforts in rational design should involve:

Modification of Substituents: Systematically altering the position and nature of the methoxy (B1213986) groups on the quinolinone ring to determine their influence on target binding and potency.

Introduction of New Functional Groups: Adding different functional groups to the quinolinone core to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Hybrid Molecule Synthesis: Combining the quinolinone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov

SAR studies will be essential to build a comprehensive understanding of how structural changes affect biological activity, guiding the design of next-generation compounds with superior therapeutic profiles.

Integration of Advanced Computational Approaches in the Quinolinone Drug Discovery Pipeline

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process, making it faster and more cost-effective. frontiersin.orgunpad.ac.id Integrating these computational methods is a critical future step for research on this compound.

Key computational strategies to be employed include:

Molecular Docking: Simulating the binding of the quinolinone compound and its virtual analogues to the three-dimensional structures of potential protein targets (e.g., tubulin, Hsp90, kinases) to predict binding affinity and orientation. tandfonline.com

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for biological activity, which can then be used to screen large virtual libraries for new hit compounds. frontiersin.org

ADMET Prediction: In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify and deprioritize candidates with poor drug-like characteristics early in the discovery process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity to predict the potency of newly designed analogues before their synthesis. nih.gov

The following table highlights key computational tools and their applications in the drug discovery pipeline.

| Computational Method | Application in Drug Discovery | Benefit | Reference(s) |

| Ligand-Based Target Prediction | Predicts potential biological targets based on ligand structural similarity. | Narrows down experimental screening efforts. | nih.gov |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Guides rational design of more potent compounds. | tandfonline.com |

| Pharmacophore Modeling | Defines essential 3D features for bioactivity to find novel scaffolds. | Expands chemical space for hit discovery. | frontiersin.org |

| ADMET/Drug-Likeness Prediction | Assesses pharmacokinetic and toxicity profiles in silico. | Reduces late-stage attrition of drug candidates. | nih.govnih.gov |

Exploration of New Natural Sources and Chemodiversity for Quinolinone Scaffolds

Natural products remain a vital source of chemical diversity for drug discovery. nih.govfrontiersin.org The original isolation of this compound from a plant source underscores the importance of nature in providing unique chemical starting points. acs.org

Future research should expand the search for novel quinolinone scaffolds by:

Investigating Related Plant Species: Exploring other species within the Eriostemon genus and the broader Rutaceae family for related alkaloids may yield novel structural analogues of the lead compound.

Exploring Microbial Sources: Fungi, particularly those from marine environments, have proven to be a rich source of bioactive quinolinone compounds. nih.govresearchgate.net Strains of Penicillium, Aspergillus, and Metarhizium have yielded unique quinolone derivatives, indicating that a broader exploration of fungal endophytes and marine microorganisms could reveal untapped chemodiversity. nih.govresearchgate.net

Metabolomic Approaches: Utilizing advanced analytical techniques to study the metabolomes of these natural sources can accelerate the identification of new compounds even when they are present in minute quantities. nih.gov

The discovery of new natural quinolinones will not only provide novel drug leads but also offer insights into biosynthetic pathways, which could be harnessed for future synthetic biology applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.